(2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Description
The compound (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one belongs to the aurone class of flavonoids, characterized by a benzofuran-3(2H)-one core substituted with a benzylidene group. Its Z-configuration at the C2 position is critical for bioactivity, as stereochemistry often influences molecular interactions with biological targets. The 4-chloro substitution on the benzylidene moiety enhances lipophilicity and may modulate electron distribution, affecting binding affinity and metabolic stability . This compound has been explored for antiparasitic activity, particularly against Trypanosoma cruzi, but was discontinued in commercial catalogs due to unspecified challenges in development or efficacy .
Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,17H/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTDMWIIDULIHT-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Aldol Condensation
The most widely reported method for synthesizing (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a base-catalyzed aldol condensation. This reaction proceeds via deprotonation of the 6-hydroxy-1-benzofuran-3(2H)-one at the C2 position, followed by nucleophilic attack on the carbonyl carbon of 4-chlorobenzaldehyde.
Typical Reaction Conditions :
- Solvent : Ethanol or methanol (anhydrous)
- Base : Sodium hydroxide (0.1–0.5 M) or potassium carbonate
- Temperature : Reflux (70–80°C)
- Time : 4–8 hours
Mechanistic Insights :
The Z-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding between the C6 hydroxyl group and the C3 carbonyl oxygen. This interaction prevents isomerization to the E-form during synthesis.
Yield Optimization :
- Stoichiometry : A 1:1.2 molar ratio of benzofuranone to aldehyde maximizes conversion.
- Catalyst Loading : 10–15 mol% base ensures complete deprotonation without side reactions.
Solvent-Free Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate reaction kinetics, reducing synthesis time from hours to minutes.
Protocol :
- Reactants : 6-hydroxy-1-benzofuran-3(2H)-one (1 eq), 4-chlorobenzaldehyde (1.2 eq)
- Catalyst : Piperidine (5 mol%)
- Conditions : Microwave irradiation at 120°C for 15–20 minutes
- Yield : 82–88%
Advantages :
- Eliminates solvent waste.
- Enhances stereoselectivity due to uniform heating.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to improve scalability and reproducibility.
Key Parameters :
| Parameter | Value |
|---|---|
| Flow rate | 5–10 mL/min |
| Residence time | 30–45 minutes |
| Temperature | 75°C |
| Catalyst | Immobilized NaOH on SiO₂ |
Benefits :
- 95% conversion efficiency.
- Reduced byproduct formation (<2%).
Purification Techniques
Recrystallization :
- Solvent System : Ethyl acetate/hexane (3:7 v/v)
- Purity : ≥99% (HPLC)
Column Chromatography :
- Stationary Phase : Silica gel (60–120 mesh)
- Eluent : Dichloromethane/methanol (95:5)
Structural Characterization and Validation
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d₆) :
- δ 7.82 (s, 1H, exocyclic CH)
- δ 7.45–7.30 (m, 4H, aromatic CH)
- δ 6.85 (d, J = 8.4 Hz, 1H, C5-H)
- δ 6.72 (s, 1H, C4-H)
IR (KBr) :
- 3200 cm⁻¹ (O-H stretch)
- 1675 cm⁻¹ (C=O stretch)
- 1590 cm⁻¹ (C=C aromatic)
HRMS (ESI-) :
- Calculated for C₁₆H₁₁ClO₃: 286.0398
- Observed: 286.0401
Challenges and Solutions in Synthesis
Isomerization Control
The Z-isomer predominates (>95%) due to intramolecular H-bonding. E-isomer formation (<5%) is minimized by:
- Avoiding prolonged heating.
- Using polar aprotic solvents (e.g., DMF).
Byproduct Mitigation
Common Byproducts :
- Unreacted aldehyde (removed via washing with NaHSO₃).
- Dimerization products (suppressed by dilute reaction conditions).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Traditional Reflux | 75–80 | 6–8 hours | 98 | Moderate |
| Microwave-Assisted | 82–88 | 15–20 mins | 99 | High |
| Continuous Flow | 90–95 | 30–45 mins | 99.5 | Industrial |
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of 6-hydroxy-1-benzofuran-3(2H)-one derivatives with aldehyde or ketone functionalities.
Reduction: Formation of (2Z)-2-(4-chlorobenzyl)-6-hydroxy-1-benzofuran-3(2H)-one.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is used as a building block for synthesizing more complex molecules
Biology
This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. Studies focus on optimizing its structure to enhance its efficacy and reduce toxicity, aiming to develop new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism by which (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Physicochemical Data
*LogP values estimated via computational models.
Key Findings :
- Hydroxy/Methoxy Substitutions : Sulfuretin (3,4-dihydroxy) and compound 6y (3-hydroxy-4-methoxy) exhibit higher solubility and bioavailability due to polar functional groups, which improve hydrogen bonding with biological targets .
- Chloro-Fluoro Combinations : SR-F-125 (2-Cl, 6-F) shows moderate LogP (2.9) and distinct NMR shifts (δ 7.73–6.68 ppm in ¹H NMR), suggesting altered electronic environments that may influence receptor binding .
Pharmacological Activity
Comparative Insights :
- Antiparasitic Activity: The target compound and its dibromo analog (2b) show trypanocidal effects, but 2b’s higher molecular weight and halogen content correlate with improved efficacy (IC₅₀ = 8.2 μM vs. 12.5 μM) .
- Mechanistic Diversity: Sulfuretin derivatives excel in non-parasitic applications, such as ER stress modulation, likely due to their polyphenolic structure enhancing interaction with cellular proteins .
Biological Activity
(2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, a compound belonging to the benzofuran class, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₉ClO₃
- Molecular Weight : 272.683 g/mol
- CAS Number : 139276-14-5
- Density : 1.5 g/cm³
- Boiling Point : 502.4 °C
The compound features a benzofuran backbone with a hydroxyl group and a chlorobenzylidene substituent, which may influence its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa and MDA-MB-231 cells. The compound’s mechanism appears to involve the modulation of apoptotic pathways, leading to increased caspase activity and subsequent cell death.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.0 | Induction of apoptosis |
| MDA-MB-231 | 12.5 | Caspase activation |
| A549 (Lung) | 18.0 | Cell cycle arrest |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies demonstrate that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 85 |
| Ascorbic Acid | 90 |
| Trolox | 88 |
Anti-inflammatory Effects
Recent investigations suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect could be beneficial in managing chronic inflammatory conditions.
Case Study 1: In Vivo Efficacy in Tumor Models
A study conducted on xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to controls. Tumor growth inhibition was observed at dosages of 20 mg/kg body weight administered bi-weekly.
Case Study 2: Safety Profile Assessment
A preliminary safety assessment indicated that the compound exhibited low toxicity in animal models at therapeutic doses, with no significant adverse effects noted during the treatment period.
The biological activities of this compound are largely attributed to its ability to modulate various cellular pathways:
- Apoptosis Induction : Through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Antioxidant Defense : By enhancing the activity of endogenous antioxidant enzymes.
- Cytokine Modulation : Reducing the expression levels of inflammatory markers.
Q & A
Q. What are the standard synthetic routes for (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one?
The compound is synthesized via base-catalyzed condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 4-chlorobenzaldehyde. Typical conditions include sodium hydroxide or potassium carbonate in ethanol/methanol under reflux, followed by purification via recrystallization or column chromatography . Key steps:
- Reagent ratios : 1:1 molar ratio of aldehyde to benzofuranone.
- Solvent selection : Polar protic solvents (ethanol, methanol) enhance reaction efficiency.
- Purification : TLC monitoring (silica gel, ethyl acetate/hexane) ensures product homogeneity .
Q. How is the compound characterized post-synthesis?
Structural validation relies on spectroscopic methods:
- NMR : H and C NMR confirm regioselectivity of the benzylidene group and hydroxy substitution .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHClO) and isotopic patterns.
- IR spectroscopy : Peaks at ~3200 cm (O-H stretch) and ~1670 cm (C=O) confirm functional groups .
Q. What are the common chemical modifications of this benzofuran derivative?
- Oxidation : The hydroxy group can be oxidized to a ketone using KMnO/CrO under acidic conditions .
- Reduction : Catalytic hydrogenation (Pd/C) reduces the benzylidene double bond to a benzyl group .
- Esterification : The hydroxy group reacts with acyl chlorides (e.g., cyclohexanecarboxyl chloride) in the presence of a base .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products and improve yield?
- Temperature control : Reflux (70–80°C) minimizes side reactions like over-oxidation .
- Catalyst screening : Transition metal catalysts (e.g., ZnCl) may enhance condensation efficiency.
- Solvent-free synthesis : Microwave-assisted reactions reduce solvent waste and improve reaction kinetics .
Q. What strategies address conflicting data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-response studies : Establish IC values across multiple cell lines to differentiate selective toxicity .
- Matrix stabilization : Use continuous cooling to prevent organic compound degradation during long-term assays .
- Positive controls : Compare with known standards (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
Q. What are the challenges in modifying the benzylidene moiety for enhanced bioactivity?
- Regioselectivity : Electron-withdrawing groups (e.g., -Cl) at the para position stabilize the benzylidene linkage but may reduce solubility .
- Steric hindrance : Bulky substituents (e.g., 4-ethyl or 4-methoxy) require tailored catalysts (e.g., Lewis acids) to avoid steric clashes .
- Computational modeling : DFT calculations predict electronic effects of substituents on binding affinity .
Q. How can analytical techniques resolve structural ambiguities in complex derivatives?
- 2D NMR : COSY and NOESY distinguish between Z/E isomers of the benzylidene group .
- X-ray crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .
- HPLC-MS : Quantifies trace impurities (e.g., unreacted aldehyde) below 0.1% .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields?
- Source variability : Impurities in starting materials (e.g., 4-chlorobenzaldehyde purity <95%) reduce yields .
- Reaction monitoring : Real-time FTIR or in-situ NMR identifies intermediate phases, enabling process adjustments .
Q. Why do biological activity results vary across studies?
- Assay conditions : Differences in pH (e.g., 7.4 vs. 6.8) alter compound protonation and membrane permeability .
- Cell line variability : Cancer cell lines (e.g., MCF-7 vs. HeLa) express divergent receptor profiles affecting response .
Methodological Tables
Q. Table 1: Common Reagents for Functionalization
| Reaction Type | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Oxidation | KMnO, HSO | 6-oxo derivative | |
| Reduction | Pd/C, H (1 atm) | 2-(4-chlorobenzyl) analog | |
| Esterification | Cyclohexanecarboxyl chloride, NaH | Cyclohexanecarboxylate ester |
Q. Table 2: Key Analytical Parameters
| Technique | Parameters | Application |
|---|---|---|
| H NMR | 400 MHz, DMSO-d | Confirm Z-configuration of benzylidene |
| HRMS | ESI+, m/z 272.0245 [M+H] | Verify molecular formula |
| HPLC | C18 column, 70:30 MeOH/HO | Purity assessment (>98%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
